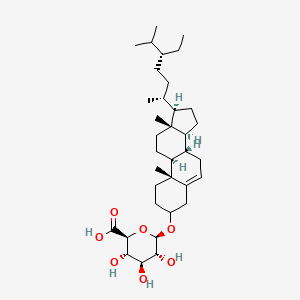

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O7/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(14-16-34(22,5)27(24)15-17-35(25,26)6)41-33-30(38)28(36)29(37)31(42-33)32(39)40/h10,19-21,23-31,33,36-38H,7-9,11-18H2,1-6H3,(H,39,40)/t20-,21-,23?,24+,25-,26+,27+,28+,29+,30-,31+,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REARGUUVUPUXPW-ILLHSJILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858395 | |

| Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126251-01-2 | |

| Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid typically involves the extraction of stigmasterol from plant sources, followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The reaction conditions often include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by chemical modification processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Nucleophiles such as halides, hydroxides, and amines, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Research has highlighted the anticancer potential of compounds related to stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid. For instance, stigmast-5-en-3-ol, a related compound, has demonstrated significant antiproliferative effects on cancer cell lines such as HL-60 (leukemia) and MCF-7 (breast cancer), with IC50 values of 37.82 µg/mL and 45.17 µg/mL respectively . The mechanism involves inducing apoptosis through mitochondrial pathways, suggesting that derivatives of stigmast-5-en compounds could be promising candidates for anticancer drug development.

1.2 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages, which is crucial for managing inflammatory responses . This suggests potential therapeutic roles in treating inflammatory diseases.

1.3 Antidiabetic Activity

Stigmast-5-en derivatives have also shown promise in diabetes management. They may enhance insulin sensitivity and regulate blood glucose levels through mechanisms involving the inhibition of enzymes like alpha-glucosidase . This activity indicates their potential as natural antidiabetic agents.

Biochemical Applications

2.1 Enzyme Inhibition

Studies have explored the synthesis of glucopyranosyl derivatives that act as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism. The introduction of stigmast-5-en structures into these compounds has been shown to enhance their inhibitory effects, making them valuable for metabolic studies .

2.2 Phytochemical Studies

The compound is often studied within the context of phytochemistry, where its presence in various plant extracts contributes to the overall bioactivity of these extracts. For example, corn silk extracts containing similar sterols have been shown to possess multiple health benefits, including lipid-lowering effects and antioxidant activities .

Agricultural Applications

3.1 Plant Growth Regulators

Compounds like this compound may serve as natural growth regulators in agriculture. Research indicates that sterols play a crucial role in plant growth and development, influencing processes such as cell division and elongation . Their application could enhance crop yields and resilience against environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid involves its interaction with various molecular targets and pathways. It is known to modulate cholesterol metabolism by inhibiting the absorption of dietary cholesterol in the intestines. Additionally, it exhibits anti-inflammatory and anticancer properties by modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stigmastane Derivatives with Varied Glycosylation

Stigmast-5-en-3-yl Beta-D-Glucopyranoside

- Difference: Lacks the uronic acid group; the sugar is a standard beta-D-glucopyranoside (C₆H₁₁O₶).

- Impact : Reduced solubility in polar solvents compared to the uronic acid derivative. Used in plant membrane studies due to its hydrophobic properties .

(3β,24S)-Stigmasta-5,25-dien-3-yl,6-Octadecanoate Beta-D-Glucopyranoside

Oleanane-Type Triterpene Glucuronides

Lablaboside A (Oleanane Bisdesmoside)

- Aglycone: Oleanolic acid (pentacyclic triterpene).

- Sugar Units: Branched trisaccharide (rhamnose → galactose → glucopyranosiduronic acid).

Saniculoside A

- Structure: Pentahydroxyolean-12-en-3-yl 2-O-beta-D-glucopyranosyl glucopyranosiduronic acid.

- Difference : Complex glycosylation (disaccharide uronic acid) and additional hydroxyl groups on the oleanane core.

- Application : Studied for hepatoprotective effects, highlighting the role of uronic acid in enhancing bioavailability .

Non-Steroidal Glucuronides

5-Methoxyindol-6-yl Beta-D-Glucopyranosiduronic Acid

- Aglycone : 5-Methoxyindole (an aromatic heterocycle).

- Difference : Indole-derived aglycone instead of stigmastane.

- Role : Metabolite of serotonin derivatives; used in doping analysis due to its urinary excretion profile .

6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl Beta-D-Glucopyranosiduronic Acid

- Difference : Fluorinated benzopyran core with enhanced lipophilicity.

- Pharmacological Potential: Fluorine atoms improve blood-brain barrier penetration, suggesting applications in CNS drug development .

Structural and Pharmacological Comparison Tables

Table 1: Structural Comparison

| Compound | Aglycone Type | Sugar Unit(s) | Key Functional Groups |

|---|---|---|---|

| Stigmast-5-en-3-yl β-D-glucopyranosiduronic acid | Stigmastane (Δ⁵) | β-D-glucopyranosiduronic acid | -COOH at C6 sugar |

| Stigmast-5-en-3-yl β-D-glucopyranoside | Stigmastane (Δ⁵) | β-D-glucopyranoside | -OH at C6 sugar |

| Lablaboside A | Oleanane | Rhamnose→Galactose→Glucopyranosiduronic acid | Branched trisaccharide |

| 5-Methoxyindol-6-yl glucuronide | Indole | β-D-glucopyranosiduronic acid | Methoxy group on indole |

Table 2: Pharmacological and Physicochemical Properties

Key Research Findings

- Metabolic Pathways : Stigmastane glucuronides are implicated in bile acid metabolism, with glucuronidation enhancing excretion efficiency .

- Structural Complexity : Oleanane derivatives like Lablaboside A demonstrate that branched glycosylation amplifies receptor binding affinity compared to simpler stigmastane glucuronides .

- Fluorination Effects: Fluorinated glucuronides (e.g., 6,8-difluoro-benzopyran) show that minor structural tweaks can drastically alter pharmacokinetics .

Biological Activity

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid is a phytosterol derivative found in various plants such as soybeans, peanuts, and wheat. This compound is of significant interest due to its potential therapeutic properties, particularly in the context of anti-inflammatory, anticancer, and cholesterol-lowering effects. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a glycosylated form of stigmasterol. The glucopyranosiduronic acid moiety enhances its solubility and bioavailability compared to its aglycone counterpart. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its parent compound, beta-sitosterol. The proposed mechanisms include:

- Cell Membrane Interaction : It is suggested that this compound increases the fluidity of mucosal membranes, facilitating calcium influx from extracellular sources which may enhance drug absorption.

- Anti-inflammatory Effects : It has been shown to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest .

Pharmacokinetics

Beta-sitosterol and its derivatives are known for their poor absorption in the gut; however, the glycosylation improves their pharmacokinetic profile. The compound is believed to undergo metabolic conversion in the liver, resulting in various metabolites that may exert biological activity.

1. Antioxidant Activity

Research indicates that this compound can prevent oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions.

2. Cholesterol-Lowering Effects

As a phytosterol, it competes with cholesterol for absorption in the intestines, leading to reduced serum cholesterol levels .

3. Anticancer Properties

It has shown promising results in inhibiting the proliferation of cancer cells. For instance, cytotoxicity assays against human glioblastoma U251MG cell lines revealed IC50 values ranging from 6.95 to 38.51 μM for various saponins derived from similar compounds .

Case Study 1: Anticancer Effects on Breast Cancer Cells

In a study examining the effects of phytosterols on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis and inhibit cell proliferation significantly.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| Beta-sitosterol | 20 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of this compound using RAW 264.7 macrophages treated with lipopolysaccharides (LPS). The results showed a significant reduction in nitric oxide production.

| Treatment | NO Production (μM) | Control (LPS) |

|---|---|---|

| This compound | 25 | 100 |

| Control (untreated) | 10 | - |

Q & A

Basic Research Questions

Q. What are the structural features of stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid, and how do they influence its biochemical interactions?

- The compound consists of a stigmast-5-en-3-ol aglycone linked via a beta-glycosidic bond to a D-glucuronic acid moiety. The stereochemistry of the glucuronic acid (C1 configuration) and the presence of hydroxyl/carboxyl groups enable hydrogen bonding and electrostatic interactions with enzymes like β-glucuronidases . The planar steroidal structure of the aglycone contributes to hydrophobic interactions with lipid membranes or protein pockets .

- Methodological Insight: Confirm stereochemistry using NMR (e.g., NOESY for axial/equatorial proton assignments) and compare with reference data from chiral derivatization .

Q. What are standard synthesis protocols for this compound?

- Synthesis typically involves glycosylation of stigmasterol derivatives with activated glucuronic acid donors (e.g., trichloroacetimidates or 6,1-lactones). Key steps include:

- Protecting group strategies for the aglycone (e.g., acetylation of hydroxyl groups).

- Use of Lewis acids (e.g., SnCl₄) to promote stereospecific glycosidic bond formation .

- Deprotection under mild conditions (e.g., NaOMe/MeOH) to preserve acid-labile groups .

- Optimization Tip: Polar solvents (DMF/CH₃CN) improve donor solubility, while low temperatures (−20°C) reduce anomerization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode detect the carboxylate group (m/z ~ 595.3 [M−H]⁻) .

- NMR : ¹³C NMR distinguishes the glucuronic acid’s anomeric carbon (δ 100–105 ppm) and aglycone methyl groups (δ 12–22 ppm) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How can contradictory data on enzymatic hydrolysis rates of this compound be resolved?

- Discrepancies in β-glucuronidase activity assays may arise from:

- pH-dependent enzyme stability : Optimize buffer conditions (pH 4.5–5.5 for lysosomal isoforms) .

- Aggregation states : Use dynamic light scattering (DLS) to monitor micelle formation in aqueous solutions, which can hinder enzyme access .

- Experimental Design: Compare hydrolysis rates in purified enzyme systems vs. crude lysosomal extracts to identify cofactor dependencies .

Q. What strategies optimize the compound’s stability during in vitro metabolic studies?

- Solvent selection : Use deuterated DMSO for stock solutions to minimize hydrolysis; avoid aqueous buffers at >37°C .

- Antioxidants : Add 0.1 mM BHT to prevent oxidation of the steroidal double bond .

- Validation: Monitor degradation via LC-MS over 24–72 hours and calculate half-life under varying conditions .

Q. How does the compound interact with serum albumin, and what are implications for drug delivery?

- Binding studies : Fluorescence quenching assays reveal binding constants (Kd ~ 10⁻⁶ M) and hydrophobic interaction dominance .

- Structural insights : Molecular docking (e.g., AutoDock Vina) predicts binding near Sudlow site I, with glucuronic acid forming hydrogen bonds to Lys199 .

- Functional Impact: Reduced renal clearance when bound to albumin may prolong systemic exposure .

Q. What metabolomic pathways involve this compound, and how are they quantified?

- Targeted metabolomics : MRM-based LC-MS/MS detects the compound in liver microsomes with LOD < 1 nM .

- Pathway mapping : Identified as a Phase II metabolite of phytosterols, conjugated via UGT1A1/1A3 isoforms .

- Data Interpretation: Use isotopic labeling (e.g., ¹³C-glucuronic acid) to trace metabolic flux in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.